molecular formula C12H16ClNO B13598717 4-(3-Chloro-4-methoxyphenyl)piperidine

4-(3-Chloro-4-methoxyphenyl)piperidine

Cat. No.: B13598717
M. Wt: 225.71 g/mol
InChI Key: NZCJPALSVONQQA-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a 3-chloro-4-methoxyphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxyphenyl)piperidine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and subsequent physiological effects.

Comparison with Similar Compounds

4-(3-Chloro-4-methoxyphenyl)piperidine can be compared with other piperidine derivatives, such as:

    4-(4-Methoxyphenyl)piperidine: Lacks the chloro group, which may result in different chemical reactivity and biological activity.

    4-(3-Chlorophenyl)piperidine: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets.

    4-(3-Methoxyphenyl)piperidine: Lacks the chloro group, which may influence its pharmacokinetic properties.

The presence of both the chloro and methoxy groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16ClNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

NZCJPALSVONQQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)Cl

Origin of Product

United States

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